(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine nucleoside analog characterized by:
- Purine Core: A 6-amino-substituted purine base.
- 2-Position Substituent: A bulky 3-phenylpropylamine group.
- Sugar Moiety: A ribose-like tetrahydrofuran ring with hydroxymethyl and diol groups.
This compound is synthesized via late-stage functionalization of purine nucleosides, where nucleophilic displacement of a leaving group (e.g., chloro) introduces the 3-phenylpropylamine substituent .
Properties
Molecular Formula |
C19H24N6O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-phenylpropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H24N6O4/c20-16-13-17(25(10-22-13)18-15(28)14(27)12(9-26)29-18)24-19(23-16)21-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10,12,14-15,18,26-28H,4,7-9H2,(H3,20,21,23,24)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
KNGDTUPYRQLCDN-SCFUHWHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the phenylpropyl group through a substitution reaction. The tetrahydrofuran ring is then constructed, and the hydroxymethyl group is added in the final steps. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenylpropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the amino group results in an amine derivative.
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The following table highlights structural variations in purine nucleoside analogs, focusing on substituents at the 2- and 6-positions of the purine ring and their pharmacological implications:
Pharmacological and Physical Properties
Receptor Binding and Selectivity
- Target Compound : The 3-phenylpropyl group may enhance A1 receptor affinity due to increased lipophilicity, similar to biphenylethynyl-substituted Compound 17 () .
- Compound 3 (): The 4-aminophenethyl group enables photo-isomerization for optical control of receptor activity .
- Compound 10 () : The dicyclobutylmethyl group confers selectivity for A1 over A2 receptors .
Solubility and Stability
- Hydrophilicity : The target compound’s hydroxymethyl group improves water solubility compared to chloromethyl analogs (e.g., Compound 7, ) .
Biological Activity
The compound (2R,3R,4S,5R)-2-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a purine base linked to a tetrahydrofuran ring, which contributes to its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 400.4 g/mol. The IUPAC name provides insight into its structural complexity and stereochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N6O4 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-2-(3-phenylpropylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| InChI Key | KNGDTUPYRQLCDN-SCFUHWHPSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and receptor signaling pathways that are crucial for cellular functions. The presence of the amino and hydroxymethyl groups enhances its binding affinity to specific proteins involved in metabolic processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may lead to reduced cellular proliferation in cancer cells.
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by interfering with viral enzymes or receptors.
- Induction of Apoptosis : Research indicates that the compound can trigger apoptotic pathways in tumor cells, promoting cell death and potentially reducing tumor growth.
Biological Activity Studies
Recent studies have highlighted the biological activities of this compound through various experimental approaches:
Anticancer Activity
Research has demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 Cells : The compound showed an IC50 value of approximately 13.3 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
Case Studies
Several case studies have explored the therapeutic potential of related compounds with similar structural features:
- Inhibition of Protein Kinases : A study demonstrated that compounds structurally related to our target can inhibit protein kinases involved in cell signaling pathways crucial for cancer progression .
- Metabolic Stability : Research into the metabolic stability of compounds similar to this compound showed promising results for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
